molecular formula C12H20O2Si B12351415 CID 69651382

CID 69651382

Cat. No.: B12351415
M. Wt: 224.37 g/mol
InChI Key: VCAYXNIGTCUXQZ-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence, it likely belongs to a class of bioactive or industrially relevant molecules. For instance, compounds like oscillatoxin derivatives (CIDs: 101283546, 185389) and hexachlorocyclohexane isomers (CAS 27154-44-5, 608-73-1) are structurally complex and exhibit distinct functional properties . If CID 69651382 shares similarities with these, it may involve halogenated or polycyclic frameworks, common in pharmaceuticals or environmental contaminants.

Properties

Molecular Formula

C12H20O2Si

Molecular Weight

224.37 g/mol

InChI

InChI=1S/C12H20O2Si/c1-3-13-12(14-4-2)15-11-8-9-5-6-10(11)7-9/h5-6,9-12H,3-4,7-8H2,1-2H3

InChI Key

VCAYXNIGTCUXQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]C1CC2CC1C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- typically involves the hydrosilylation of bicyclo[2.2.1]hept-5-ene with diethoxymethylsilane. This reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Toluene or another suitable organic solvent

    Catalyst: Platinum-based catalyst

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat management.

    Purification: Distillation or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles like amines, alcohols, or thiols under mild conditions.

Major Products Formed

    Oxidation: Silanols, siloxanes

    Reduction: Silane hydrides

    Substitution: Substituted silanes with various functional groups

Scientific Research Applications

Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of Silane, bicyclo[2.2.1]hept-5-en-2-yldiethoxymethyl- involves its ability to form strong bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and adhesion applications.

Comparison with Similar Compounds

Research Implications and Limitations

However, limitations include:

  • Varied experimental conditions : Efficacy and synthesis outcomes depend on protocols (e.g., reagent purity, temperature) .

Q & A

Q. What are best practices for sharing synthetic protocols of this compound?

  • Methodological Answer :
  • Supplementary Materials : Provide step-by-step synthetic procedures, including troubleshooting tips (e.g., handling moisture-sensitive intermediates).
  • Data Repositories : Upload spectral data (NMR, HRMS) to platforms like ChemRxiv or Zenodo for public access .

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